![molecular formula C18H23F3N2O3 B2806884 2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2201390-21-6](/img/structure/B2806884.png)
2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
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Overview
Description
“2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a versatile chemical compound used in diverse scientific research areas. It’s a piperidine derivative, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread . Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of such compounds . This method utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” includes this piperidine ring, making it a valuable tool for studying complex systems and developing novel solutions.Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Scientific Research Applications
Azirine Strategy for Synthesis
A study by Khlebnikov et al. (2018) discusses the use of a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles through the 2H-azirine ring expansion strategy. This method leads to the formation of alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, highlighting a synthetic pathway that could involve compounds similar to the one (Khlebnikov et al., 2018).
Three-Component Synthesis
Feng (2011) described the novel synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile through a three-component reaction. This showcases the compound's relevance in constructing complex pyridine derivatives, which could be structurally related to the compound of interest (Feng, 2011).
Chemistry and Kinetics Study
The work by Tae et al. (1999) explored the photochemistry of compounds leading to the formation of structures that might include functionalities similar to those in the compound of interest. Their study on the fragmentation and formation of pyrazoline or methoxyheptane derivatives could provide insights into the reactivity and transformation pathways of such complex molecules (Tae et al., 1999).
Crystal and Molecular Structure Analysis
Zugenmaier (2013) conducted a study on the crystal and molecular structure of a compound obtained by rearranging a pentenyloxy derivatized pyridine ring, which might share structural similarities with the compound . This research provides valuable information on the structural aspects and molecular interactions of such compounds (Zugenmaier, 2013).
Future Directions
Piperidine derivatives continue to play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine”, remains an important task of modern organic chemistry . This compound’s unique structure enables innovative applications, making it an invaluable tool for studying complex systems and developing novel solutions.
properties
IUPAC Name |
oxan-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c19-18(20,21)15-2-1-3-16(22-15)26-12-13-4-8-23(9-5-13)17(24)14-6-10-25-11-7-14/h1-3,13-14H,4-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFWOECWMRFLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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